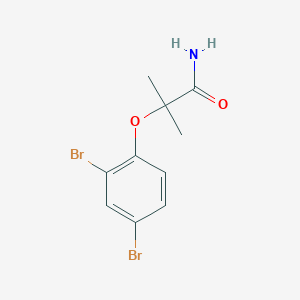
2-(2,4-Dibromophenoxy)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dibromophenoxy)-2-methylpropanamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two bromine atoms attached to a phenoxy group, which is further connected to a methylpropanamide moiety. The presence of bromine atoms often imparts significant biological activity to organic molecules, making them valuable in medicinal and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromophenoxy)-2-methylpropanamide typically involves the reaction of 2,4-dibromophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,4-dibromophenol is replaced by the 2-methylpropanoyl group, forming the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-(2,4-Dibromophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the bromine atoms.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The biological activity of 2-(2,4-Dibromophenoxy)-2-methylpropanamide is primarily attributed to the presence of bromine atoms, which can interact with biological targets such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or altering their conformation. Additionally, the phenoxy group can interact with cellular membranes, affecting their integrity and function.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dibromophenoxy)-4,6-dibromophenol
- 4,5,6-Tribromo-2-(2,4-dibromophenoxy)phenol
- 3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol
Uniqueness
2-(2,4-Dibromophenoxy)-2-methylpropanamide is unique due to its specific combination of a phenoxy group with a methylpropanamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
属性
分子式 |
C10H11Br2NO2 |
|---|---|
分子量 |
337.01 g/mol |
IUPAC 名称 |
2-(2,4-dibromophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Br2NO2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H2,13,14) |
InChI 键 |
WKRICQSPMUFOOB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)N)OC1=C(C=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


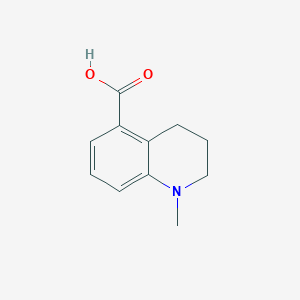
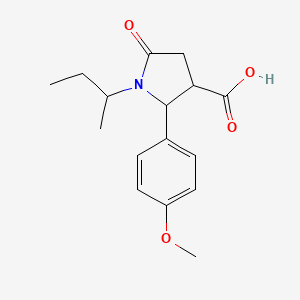

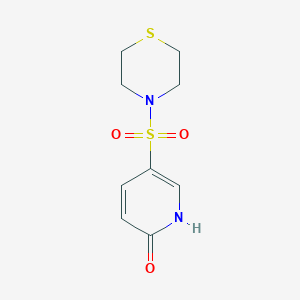
![N-Ethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13001003.png)
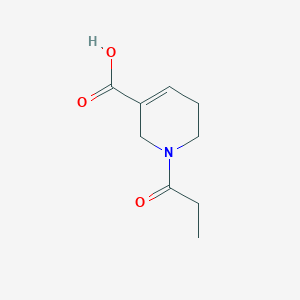
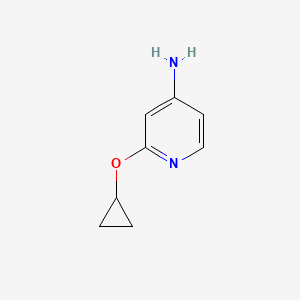
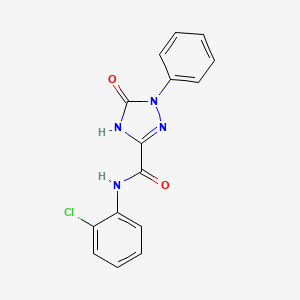
![Ethyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13001022.png)
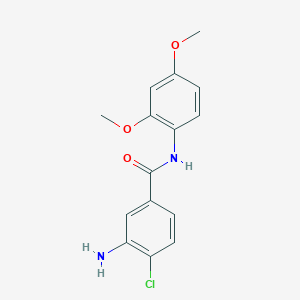
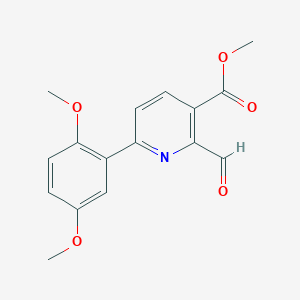
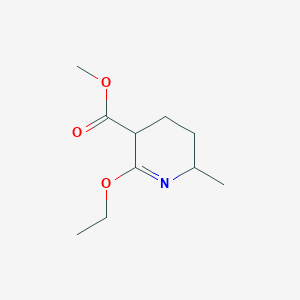
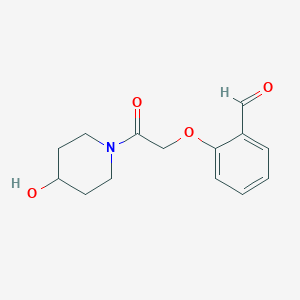
![4-Methoxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13001046.png)
